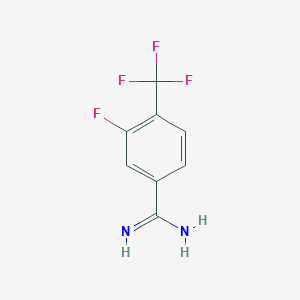
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide, also known as FTBC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth and angiogenesis. The compound has also been shown to bind selectively to copper ions, which may be involved in its fluorescent properties.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in cancer growth and metastasis. The compound has also been found to selectively bind to copper ions, which may have implications for the regulation of copper homeostasis in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is its potential as a fluorescent probe for the detection of metal ions, particularly copper ions. The compound is selective and sensitive, making it a useful tool for detecting copper ions in biological systems. However, one limitation of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide. One area of interest is the development of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide-based anti-cancer agents. Studies have shown that 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can inhibit the growth of cancer cells, and further research may lead to the development of more potent and selective anti-cancer agents.
Another area of interest is the development of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide-based fluorescent probes for the detection of other metal ions. Studies have shown that 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide selectively binds to copper ions, but further research may lead to the development of probes for other metal ions, such as zinc or iron.
In addition, there is potential for the use of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide in material science, particularly in the synthesis of metal-organic frameworks. Further research may lead to the development of new functional materials with potential applications in gas storage, separation, and catalysis.
Conclusion
In conclusion, 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. The compound has been studied for its potential as an anti-cancer agent, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of functional materials. While further research is needed to fully understand the mechanism of action and potential applications of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide, the compound shows promise as a useful tool in various scientific fields.
Synthesemethoden
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can be synthesized using various methods, including the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with hydroxylamine-O-sulfonic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has been studied for its potential as an anti-cancer agent. Studies have shown that 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to copper ions, and its fluorescence intensity increases upon binding, making it a useful tool for detecting copper ions in biological systems.
In material science, 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has been studied for its potential as a building block for the synthesis of functional materials. The compound has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGCTAVRJBVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

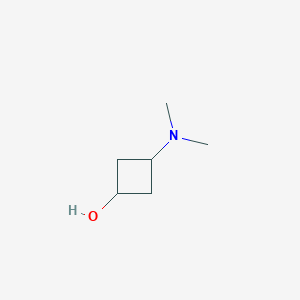
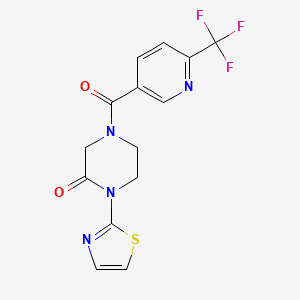
![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)
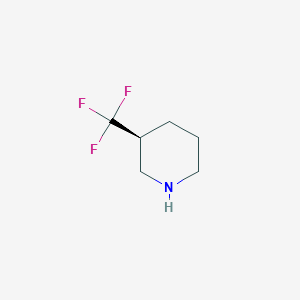
![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2739732.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)
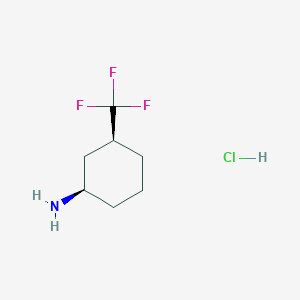

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)